

NVP-BSK805 Dihydrochloride: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest		
Compound Name:	NVP-BSK805 dihydrochloride	
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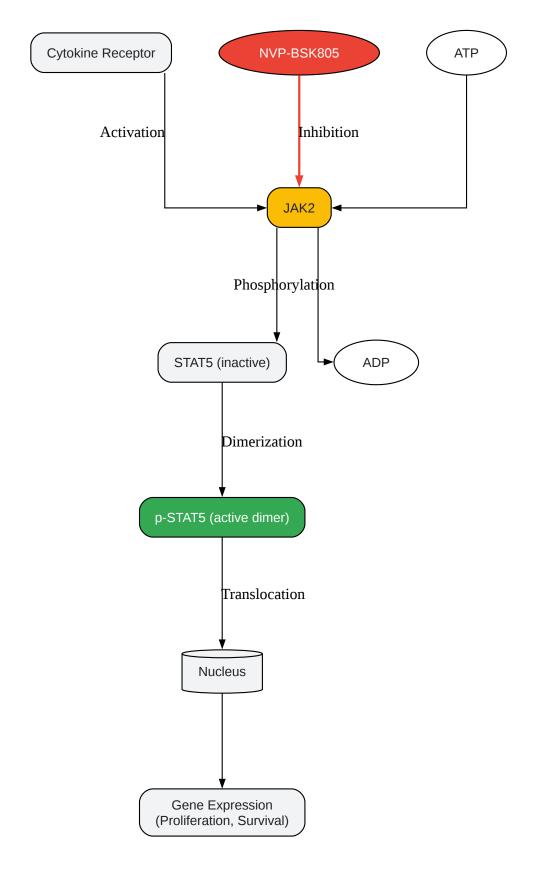
Introduction

NVP-BSK805 dihydrochloride is a potent and selective, ATP-competitive inhibitor of Janus kinase 2 (JAK2).[1][2][3] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway, particularly through activating mutations like JAK2-V617F, is a key driver in myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[2][5] NVP-BSK805 has demonstrated significant efficacy in preclinical models by inhibiting constitutive STAT5 phosphorylation, suppressing cell proliferation, and inducing apoptosis in cells harboring the JAK2-V617F mutation.[2][6] These application notes provide detailed protocols for utilizing NVP-BSK805 in cell-based assays to assess its therapeutic potential.

Mechanism of Action and Signaling Pathway

NVP-BSK805 targets the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of its downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.[2][6] In cancer cells with activating JAK2 mutations, this leads to the inhibition of aberrant signaling and subsequent reduction in cell viability. The primary downstream effector of JAK2 in many hematological malignancies is STAT5.[2][6]





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Caption: NVP-BSK805 inhibits the JAK2-STAT5 signaling pathway.



Quantitative Data Summary

The following tables summarize the in vitro efficacy of NVP-BSK805 across various parameters and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BSK805[1][7][8][9]

Kinase Target	IC ₅₀ (nM)
JAK2 (JH1 domain)	0.48
JAK2 (full-length wild-type)	0.58 ± 0.03
JAK2 (full-length V617F)	0.56 ± 0.04
JAK1 (JH1 domain)	31.63
JAK3 (JH1 domain)	18.68
TYK2 (JH1 domain)	10.76

Table 2: Cellular Activity of NVP-BSK805 in JAK2-V617F Mutant Cell Lines[1][10]

Cell Line	Assay Type	Endpoint	Value (nM)
SET-2	Growth Inhibition	GI ₅₀	<100
Ba/F3 (JAK2-V617F)	Growth Inhibition	Gl ₅₀	<100
HEL	STAT5a Phosphorylation Inhibition	IC50	~500
SET-2	STAT5a Phosphorylation Inhibition	IC50	~100
INA-6 (IL-6 dependent)	Growth Inhibition	IC50	<1000

Experimental Protocols



Cell Viability Assay (WST-1 or MTT Assay)

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI₅₀) of NVP-BSK805.

Materials:

- JAK2-V617F positive cell line (e.g., SET-2, HEL)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well microplates
- NVP-BSK805 dihydrochloride
- DMSO (for stock solution)
- WST-1 or MTT reagent
- Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

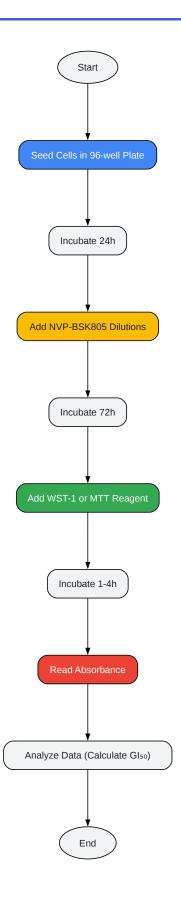
Procedure:

- Cell Seeding:
 - Harvest and count cells in the exponential growth phase.
 - Seed 5,000-10,000 cells per well in 100 μL of complete culture medium in a 96-well plate.
 - Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Compound Treatment:
 - Prepare a 10 mM stock solution of NVP-BSK805 in DMSO.
 - \circ Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 μ M).



- \circ Add 100 μ L of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest NVP-BSK805 concentration).
- Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[7]
- Cell Viability Measurement (WST-1):
 - Add 10 μL of WST-1 reagent to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Cell Viability Measurement (MTT):
 - Add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
 - Carefully remove the medium and add 150 μL of solubilization solution to each well.
 - Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm.
- Data Analysis:
 - Subtract the background absorbance (medium only).
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the percentage of viability against the log of the NVP-BSK805 concentration and determine the GI₅₀ value using non-linear regression analysis.





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Caption: Workflow for the cell viability assay.



Western Blot Analysis of STAT5 Phosphorylation

This protocol is used to assess the inhibitory effect of NVP-BSK805 on the JAK2 signaling pathway by measuring the phosphorylation of STAT5.

Materials:

- JAK2-V617F positive cell line (e.g., SET-2, HEL)
- · Complete culture medium
- 6-well plates
- NVP-BSK805 dihydrochloride
- DMSO
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.



Treat cells with varying concentrations of NVP-BSK805 (e.g., 0, 10, 100, 500, 1000 nM)
for 30 minutes to 4 hours.[6]

Protein Extraction:

- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer on ice for 30 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay.

Western Blotting:

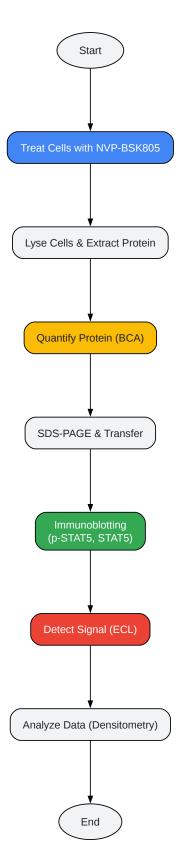
- Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

Data Analysis:

- Quantify the band intensities using densitometry software.
- Normalize the phospho-STAT5 signal to the total STAT5 signal for each sample.



 Compare the normalized signals of the treated samples to the vehicle control to determine the extent of inhibition.





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Caption: Workflow for Western blot analysis.

Conclusion

NVP-BSK805 dihydrochloride is a valuable research tool for investigating the role of JAK2 in normal and pathological conditions. The protocols outlined in these application notes provide a framework for assessing its cellular activity and mechanism of action. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers in the field of drug discovery and development.

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